1-(3-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(3-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.
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Biological Activity
1-(3-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its unique structural features and potential biological activities. The compound belongs to a class of chromeno derivatives that have shown promising pharmacological properties, including antibacterial and anticancer activities.
Chemical Structure
The molecular formula for this compound is C24H23FN2O4, indicating the presence of fluorine and morpholine moieties which are critical for its biological interactions.
Antibacterial Activity
Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit significant antibacterial properties. In particular, compounds related to this structure have demonstrated activity against Staphylococcus aureus and Escherichia coli , comparable to established antibiotics like gentamicin . This suggests that the compound may be effective in treating bacterial infections.
Anticancer Properties
Chromeno derivatives have also been investigated for their anticancer potential. Studies have shown that certain chromeno[2,3-c]pyrrole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the morpholine group is believed to enhance the compound's interaction with biological targets involved in cancer progression .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell survival.
- Receptor Interaction : It may act as a ligand for specific receptors involved in cellular signaling pathways.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .
Case Studies
Several studies have been conducted to explore the biological activities of related compounds:
- Antibacterial Study : A study comparing various chromeno derivatives found that those with fluorine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Study : Another research project focused on the antiproliferative effects of chromeno derivatives on cancer cell lines showed that modifications at the 3-position significantly increased cytotoxicity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c25-17-6-3-5-16(15-17)21-20-22(28)18-7-1-2-8-19(18)31-23(20)24(29)27(21)10-4-9-26-11-13-30-14-12-26/h1-3,5-8,15,21H,4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEAABJSHYLLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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